REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[N+:5]([C:8]1[CH:15]=[C:12]([CH:13]=[O:14])[C:11]([OH:16])=[CH:10][CH:9]=1)([O-:7])=[O:6].CO[CH2:19][Cl:20]>O>[Cl:20][CH2:19][C:10]1[CH:9]=[C:8]([N+:5]([O-:7])=[O:6])[CH:15]=[C:12]([CH:13]=[O:14])[C:11]=1[OH:16] |f:0.1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(C=O)=C1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heating for 22 hours
|
Duration
|
22 h
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the reaction mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
were precipitated
|
Type
|
CUSTOM
|
Details
|
The white crystals were collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in hot hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
The mother liquor was cooled
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=C(C(C=O)=CC(=C1)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.9 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |